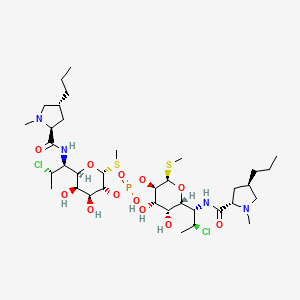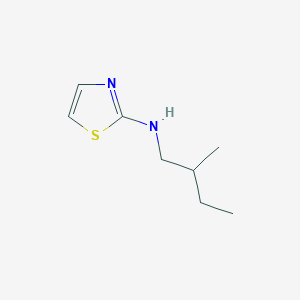
"1,2-Dithiolane-3-propanamine Hydrochloride"
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dithiolane-3-propanamine Hydrochloride can be synthesized through the oxidative cyclization of propane-1,3-dithiol with iodine in the presence of 2-methylbut-2-ene or with potassium permanganate adsorbed on copper sulfate . Another method involves the reaction of sodium tetrasulfide with 2,2-bis(bromomethyl)propane-1,3-diol .
Industrial Production Methods
While specific industrial production methods for 1,2-Dithiolane-3-propanamine Hydrochloride are not widely documented, the general approach involves the use of readily available starting materials and standard chemical synthesis techniques. The compound is typically produced in research laboratories and chemical manufacturing facilities under controlled conditions to ensure purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dithiolane-3-propanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the amine group.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkylated amines
Aplicaciones Científicas De Investigación
1,2-Dithiolane-3-propanamine Hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-Dithiolane-3-propanamine Hydrochloride involves the unique reactivity of the dithiolane ring. The five-membered ring containing two sulfur atoms is prone to rapid thiol-disulfide exchange and ring-opening polymerization . This reactivity is exploited in various applications, including cell-uptake and reversible polymerization .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dithiolane-3-alkyl derivatives: These compounds contain similar dithiolane rings and are studied for their neuroprotective activity.
Thioctic acid: Another compound with a dithiolane ring, used in dynamic covalent chemistry and polymerization.
Uniqueness
1,2-Dithiolane-3-propanamine Hydrochloride is unique due to its specific structure, which includes an amine group attached to the dithiolane ring.
Propiedades
Fórmula molecular |
C6H14ClNS2 |
|---|---|
Peso molecular |
199.8 g/mol |
Nombre IUPAC |
3-(dithiolan-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13NS2.ClH/c7-4-1-2-6-3-5-8-9-6;/h6H,1-5,7H2;1H |
Clave InChI |
KHLXOQJWRPUMPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CSSC1CCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


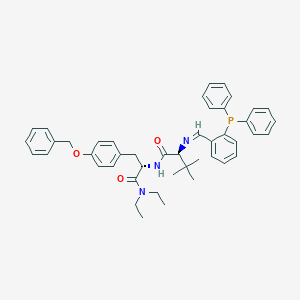
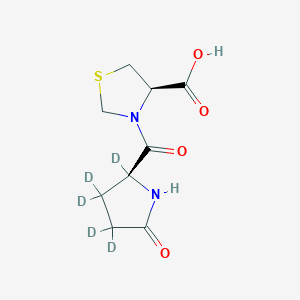


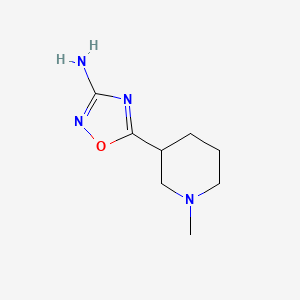
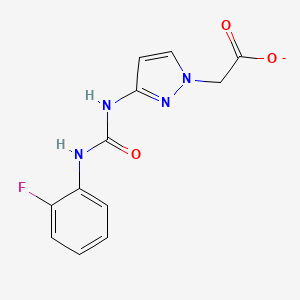
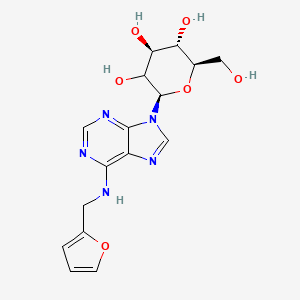
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
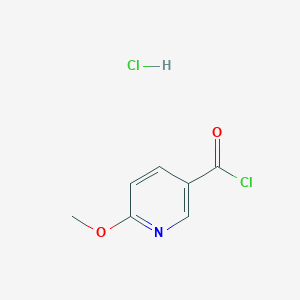

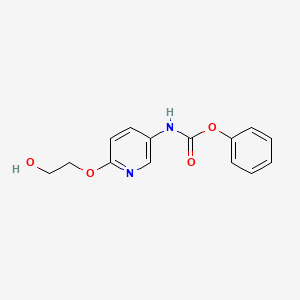
![4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)
